molecular formula C23H25ClN4O2S2 B2663407 N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1216797-61-3

N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride

Cat. No.: B2663407
CAS No.: 1216797-61-3
M. Wt: 489.05
InChI Key: BQMFZZBFLBAPEF-UHFFFAOYSA-N
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Description

Benzo[d]thiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are synthesized from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate .


Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives involves multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione . Two different conditions were studied: the use of solvent and regular catalyst, and using solvent-free ionic liquids immobilized multi-component .


Chemical Reactions Analysis

The benzo[d]thiazole derivatives were characterized by extensive analytical and spectral studies and were further used as starting materials for some heterocyclic transformations to produce biologically active compounds .

Scientific Research Applications

Synthesis and Biological Activities

Heterocyclic Compound Synthesis

Novel heterocyclic compounds have been synthesized for various purposes, including the development of anti-inflammatory and analgesic agents. These compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, are derived from visnaginone and khellinone. They have shown significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activity

Several studies focus on the synthesis of compounds with potential anticancer activity. For example, benzoxazines with potent activity against PI3K and DNA-PK have been developed, with some showing strong anti-proliferative activity against specific cancer cell lines (Morrison, Al‐Rawi, Jennings, Thompson, & Angove, 2016). Another study prepared N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, demonstrating promising anticancer properties (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).

Antimicrobial Agents

Compounds with a benzothiazole or thiazole structure have been explored for their antimicrobial properties. For instance, a series of quinazolinone and thiazolidinone derivatives have been synthesized and shown to possess in vitro antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011).

Mechanism of Action

While the mechanism of action for this specific compound is not available, most of the tested benzo[d]thiazole derivatives exhibited high cytotoxicity . They showed greater inhibitory action than the reference drug Doxorubicin against HeLa cell line .

Future Directions

The future directions for this compound could involve further studies on its potential biological activities, given the promising results of related benzo[d]thiazole derivatives .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S2.ClH/c1-16-3-5-19-21(13-16)31-23(25-19)27(8-2-7-26-9-11-29-12-10-26)22(28)17-4-6-18-20(14-17)30-15-24-18;/h3-6,13-15H,2,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMFZZBFLBAPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC5=C(C=C4)N=CS5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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